2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde
Description
Properties
Molecular Formula |
C8H6Cl2OS |
|---|---|
Molecular Weight |
221.10 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 |
InChI Key |
CGJIESXAWJDQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3,5-dichlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(3,5-Dichlorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde and related compounds:
Key Comparison Points
Halogen Effects
- Chlorine vs. Fluorine : The dichlorophenyl group in the target compound offers stronger electron-withdrawing effects compared to fluorine in 2-(3,5-difluorophenyl)acetaldehyde. Chlorine’s larger atomic size may enhance lipophilicity, favoring membrane permeability in biological systems .
- Sulfanyl vs.
Functional Group Reactivity
Biological Activity
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by a sulfanyl group linked to an acetaldehyde moiety, with a dichlorophenyl substituent. Its molecular formula is C9H8Cl2OS, and it has a molecular weight of 219.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor, which may have implications for drug development and therapeutic applications.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of the dichlorophenyl group enhances its chemical properties and interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C9H8Cl2OS |
| Molecular Weight | 219.1 g/mol |
| IUPAC Name | This compound |
| CAS Number | 17939347 |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. This compound has been shown to interact with various enzymes by binding to specific active sites, which can alter biochemical pathways critical for disease progression.
Enzyme Inhibition
The primary mechanism of action for this compound involves the inhibition of key enzymes involved in metabolic processes. Studies suggest that this compound can effectively inhibit enzymes such as:
- Aldose Reductase : Involved in the conversion of glucose to sorbitol.
- Cyclooxygenase (COX) : Plays a role in the inflammatory response.
These interactions suggest potential therapeutic applications in treating conditions such as diabetes and inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound inhibits aldose reductase with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential use in managing diabetic complications related to sorbitol accumulation.
- Antimicrobial Activity : Preliminary findings indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Cytotoxicity Tests : In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Potential Applications
Given its biological activity, this compound could have several applications:
- Drug Development : As a lead compound for developing new drugs targeting enzyme-related diseases.
- Agricultural Chemicals : Potential use as a pesticide due to its antimicrobial properties.
- Research Tool : Useful in biochemical research for studying enzyme functions and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
